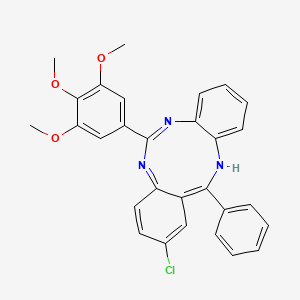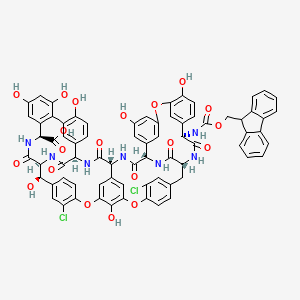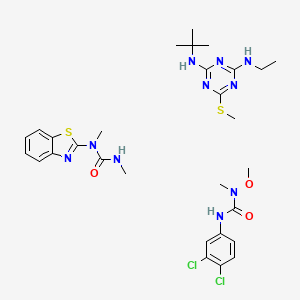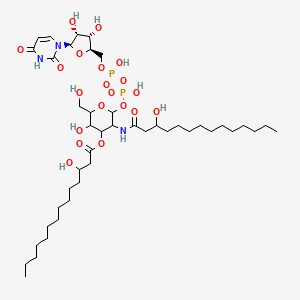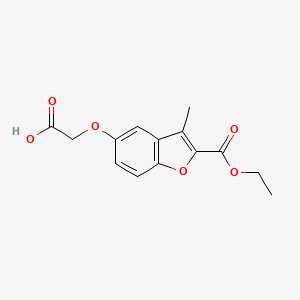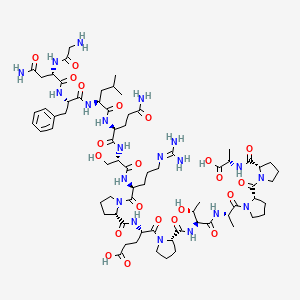
L-Alanine, glycyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-seryl-L-arginyl-L-prolyl-L-alpha-glutamyl-L-prolyl-L-threonyl-L-alanyl-L-prolyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “GNFLQSRPEPTAPPA” is a peptide sequence that has garnered interest in various scientific fields due to its unique structure and potential applications. Peptides like this one are composed of amino acids linked by peptide bonds and can play crucial roles in biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “GNFLQSRPEPTAPPA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the incoming amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
化学反应分析
Types of Reactions
Peptides like “GNFLQSRPEPTAPPA” can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or nucleophiles.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can revert cystine back to cysteine.
科学研究应用
Peptides like “GNFLQSRPEPTAPPA” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for more complex molecules or as catalysts in certain reactions.
Biology: Studied for their role in cellular processes, signaling pathways, and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs, particularly in targeting specific proteins or pathways in diseases.
Industry: Utilized in the development of new materials, biosensors, and as components in various biotechnological applications.
作用机制
The mechanism of action of peptides like “GNFLQSRPEPTAPPA” involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
相似化合物的比较
Similar Compounds
GNFLQSRPEPTAPPA: can be compared to other peptides with similar sequences or functions, such as:
Uniqueness
What sets “GNFLQSRPEPTAPPA” apart is its unique sequence, which may confer specific binding properties and biological activities not found in other peptides
属性
CAS 编号 |
119400-70-3 |
|---|---|
分子式 |
C70H108N20O22 |
分子量 |
1581.7 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H108N20O22/c1-35(2)30-43(83-58(100)44(31-39-14-7-6-8-15-39)84-59(101)45(32-52(73)94)79-53(95)33-71)57(99)80-40(21-23-51(72)93)56(98)85-46(34-91)60(102)81-41(16-9-25-76-70(74)75)66(108)87-26-10-18-48(87)62(104)82-42(22-24-54(96)97)67(109)88-27-11-19-49(88)63(105)86-55(38(5)92)64(106)77-36(3)65(107)90-29-13-20-50(90)68(110)89-28-12-17-47(89)61(103)78-37(4)69(111)112/h6-8,14-15,35-38,40-50,55,91-92H,9-13,16-34,71H2,1-5H3,(H2,72,93)(H2,73,94)(H,77,106)(H,78,103)(H,79,95)(H,80,99)(H,81,102)(H,82,104)(H,83,100)(H,84,101)(H,85,98)(H,86,105)(H,96,97)(H,111,112)(H4,74,75,76)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1 |
InChI 键 |
QXMRVPVPQQYLDJ-NWENKFQXSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


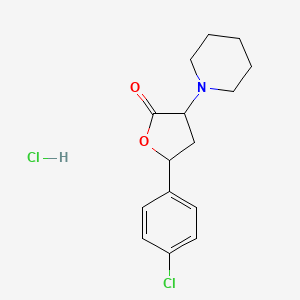
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
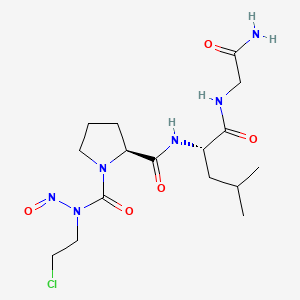
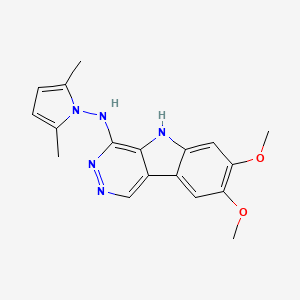
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
